1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Overview
Description
“1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” is a chemical compound with the molecular formula C7H11NO . It has a caramellic type odor and a creamy type flavor .
Molecular Structure Analysis
The molecular structure of “1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone” consists of a tetrahydropyridine ring attached to an ethanone group .
Scientific Research Applications
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone: A Comprehensive Analysis of Scientific Research Applications:
Intermediate for Organic Synthesis
This compound is commonly used as an intermediate in research and laboratory settings for the preparation of various organic synthetic compounds. The methods for preparing 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone are diverse, indicating its versatility in synthetic chemistry applications .
Proteomics Research
Available for purchase as a specialty product for proteomics research, this compound’s molecular formula (C7H11NO) and molecular weight (125.17) suggest its potential utility in the study of proteins and proteomes .
Substrate in Alkenylation Reactions
It can be used as a substrate in para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalysts. This indicates its role in facilitating specific types of chemical reactions that are valuable in synthetic chemistry .
Life Science Research
Distributors like Amerigo Scientific highlight this compound’s significance in life science research, suggesting its importance in biological studies and experiments .
Future Directions
properties
IUPAC Name |
1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARDEIUMYGPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391047 | |
Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone | |
CAS RN |
7032-12-4 | |
Record name | 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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